Sorafenib N-Oxide

Overview

Description

Sorafenib N-oxide is a pharmacologically active metabolite of sorafenib, a multi-kinase inhibitor used in the treatment of hepatocellular carcinoma and renal cell carcinoma . Sorafenib undergoes oxidation in the liver, mediated by the enzyme CYP3A4, to form this compound . This compound has been studied for its potential to contribute to pharmacokinetic interactions and its role in the inhibition of various kinases .

Mechanism of Action

Target of Action

Sorafenib N-Oxide, like its parent compound Sorafenib, is a multi-kinase inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFR) and RAF kinases . These targets play crucial roles in tumor cell proliferation and angiogenesis .

Mode of Action

This compound inhibits the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway in tumor cells, thereby blocking tumor proliferation and growth . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits thymidylate synthase (TS) , which disturbs DNA synthesis and attenuates the proliferation of tumor cells . It also triggers ferroptosis by inhibiting the cystine/glutamate transporter . Furthermore, it can activate the AMP-activated protein kinase (AMPK) pathway .

Pharmacokinetics

It’s known that the parent compound sorafenib has a relatively slow absorption phase with a cmax (peak serum concentration) occurring approximately 6–12 hours post-drug administration . Sorafenib is transformed into this compound, among other metabolites, primarily by the enzyme CYP3A4 .

Result of Action

The action of this compound leads to several molecular and cellular effects. It inhibits angiogenesis and tumor cell proliferation, leading to improved patient overall survival of hepatocellular carcinoma (HCC) . It also disrupts DNA synthesis and attenuates the proliferation of tumor cells . Furthermore, it triggers ferroptosis, a form of regulated cell death .

Biochemical Analysis

Biochemical Properties

Sorafenib N-Oxide interacts with several enzymes and proteins. It is a known inhibitor of human hepatic CYP3A4 . This interaction plays a crucial role in the metabolism of Sorafenib and its transformation into this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the activity of CYP3A4, an enzyme that plays a key role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can affect cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme CYP3A4. It binds to this enzyme, inhibiting its activity . This interaction can affect the metabolism of various drugs and the synthesis of important biomolecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that this compound can accumulate in the serum of some patients during prolonged Sorafenib therapy . This accumulation can lead to changes in the drug’s effects over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study involving tumor-bearing dogs, it was found that high-dose, once-weekly administration of Sorafenib resulted in dose-limiting toxicity .

Metabolic Pathways

This compound is involved in the Sorafenib metabolism pathway. It is produced from Sorafenib through the action of the enzyme CYP3A4 . This metabolic pathway plays a crucial role in the pharmacological activity of Sorafenib .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. For instance, it has been suggested that the influx transporter Oatp is a weak substrate for Sorafenib and a strong substrate for this compound .

Subcellular Localization

Given its role as a metabolite of Sorafenib and its interactions with various enzymes and proteins, it is likely that it is distributed throughout the cell, with potential localization in the cytoplasm and other subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sorafenib N-oxide typically involves the oxidation of sorafenib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Sorafenib N-oxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products: The major product of the oxidation of sorafenib is this compound itself. Reduction reactions can revert it back to sorafenib, while substitution reactions can lead to various derivatives depending on the nucleophile used .

Scientific Research Applications

Pharmacokinetics and Metabolism

Sorafenib N-Oxide is primarily formed through the metabolism of sorafenib via the cytochrome P450 enzyme CYP3A4. Understanding the pharmacokinetics of this metabolite is crucial for optimizing therapeutic strategies involving sorafenib.

Quantification Methods

A validated high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantitation of sorafenib and this compound in human plasma. This method demonstrates high sensitivity and specificity, allowing for effective monitoring of drug levels in patients undergoing treatment .

Table 1: Pharmacokinetic Parameters of Sorafenib and this compound

| Parameter | Sorafenib | This compound |

|---|---|---|

| Mean Concentration (ng/mL) | Varies by dosage | Varies by dosage |

| Metabolic Ratio | 8% - 14% in adults | 4% - 24% in children |

| Assay Precision | <6.9% | <6.9% |

| Accuracy | <5.3% | <5.3% |

Enzyme Inhibition

This compound has been identified as a potent mixed-type inhibitor of CYP3A4, exhibiting a Ki value of approximately 15 µM . This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by CYP3A4.

Clinical Implications

The accumulation of this compound in patients during prolonged therapy raises concerns regarding potential adverse effects and interactions with other drugs. Studies indicate that elevated levels of this metabolite may contribute to altered pharmacokinetics of co-administered drugs, necessitating careful monitoring and dosage adjustments .

Cancer Treatment Applications

This compound's efficacy extends beyond its role as a metabolite; it has demonstrated direct antitumor activity, particularly against acute myeloid leukemia (AML) cells harboring FLT3 mutations. Research indicates that this compound selectively inhibits FLT3-ITD mutant cell lines, thereby blocking their proliferation .

Case Studies

- A study involving AML cell lines showed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for patients with FLT3-ITD mutations.

- In hepatocellular carcinoma models, this compound demonstrated enhanced efficacy when used in combination with other chemotherapeutic agents, leading to improved overall survival rates .

Nanotechnology in Drug Delivery

Recent advancements in nanotechnology have facilitated the development of novel formulations that enhance the bioavailability of sorafenib and its metabolites, including this compound. These formulations aim to overcome the limitations posed by poor solubility and rapid metabolism.

Table 2: Characteristics of Sorafenib Nanoformulations

| Formulation Type | Advantages | Challenges |

|---|---|---|

| Lipid-based Nanoparticles | Improved solubility | Stability issues |

| Polymeric Micelles | Controlled release profiles | Complex manufacturing |

| Dendrimers | Targeted delivery | High production costs |

Comparison with Similar Compounds

Regorafenib: Another multi-kinase inhibitor with a similar structure and mechanism of action.

Cabozantinib: Targets similar kinases and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

Sunitinib: A multi-kinase inhibitor with overlapping targets but different pharmacokinetic properties.

Uniqueness: Sorafenib N-oxide is unique due to its specific formation as a metabolite of sorafenib and its distinct interactions with CYP3A4. This contributes to its unique pharmacokinetic profile and potential for drug-drug interactions .

Biological Activity

Sorafenib N-Oxide (SNO) is a significant metabolite of the multi-kinase inhibitor sorafenib, primarily involved in the treatment of hepatocellular carcinoma and renal cancers. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse drug interactions.

Metabolism and Pharmacokinetics

Sorafenib undergoes extensive metabolism in the liver, primarily through cytochrome P450 3A4 (CYP3A4), leading to the formation of SNO. This metabolite constitutes approximately 9-16% of the circulating analytes at steady-state in patients receiving sorafenib therapy .

Table 1: Metabolic Pathways of Sorafenib

| Pathway | Enzyme | Metabolite | Percentage Contribution |

|---|---|---|---|

| Phase I Oxidation | CYP3A4 | This compound (M2) | 9-16% |

| Phase II Conjugation | UGT1A9 | Various Glucuronides | ~15% |

SNO exhibits biological activities similar to those of sorafenib, including inhibition of tumor cell proliferation and angiogenesis. It targets several key signaling pathways, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Mitogen-Activated Protein Kinase (MAPK) pathways .

In vitro studies indicate that SNO is approximately two-fold more effective than sorafenib as an inhibitor of CYP3A4 activity, suggesting potential implications for drug-drug interactions .

Clinical Implications

Clinical studies have shown that SNO can accumulate in serum during prolonged sorafenib therapy, which may lead to pharmacokinetic interactions with co-administered drugs that also undergo CYP3A4-mediated metabolism . The implications of these interactions are particularly relevant in patients receiving multiple medications, as they could alter the efficacy and safety profiles of treatments.

Case Study: Pharmacokinetics in Cancer Patients

In a phase I trial involving cancer patients, plasma samples were collected to quantify both sorafenib and SNO levels. The results indicated varying metabolic ratios between children and adults, with children showing a higher mean percentage of SNO relative to sorafenib compared to adults .

Research Findings on Inhibition Potency

Recent studies have employed molecular docking techniques to understand the interaction dynamics between SNO and CYP3A4. The findings suggest that SNO has a greater number of interactions with key amino acid residues in CYP3A4 compared to sorafenib, enhancing its inhibitory effects on the enzyme .

Table 2: Inhibition Potency Comparison

| Compound | Inhibition Constant (K_i) |

|---|---|

| Sorafenib | 33 ± 14 μM |

| This compound | 15 ± 4 μM |

Properties

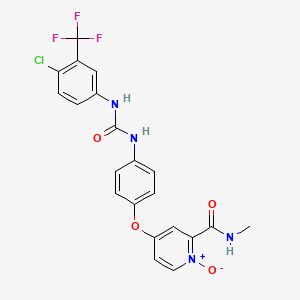

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAZCCVUZDIZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431376 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583840-03-3 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-673472 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sorafenib N-oxide, and how does it relate to Sorafenib?

A1: this compound is the primary active metabolite of the multikinase inhibitor Sorafenib. It is generated through CYP3A4-mediated oxidation of Sorafenib in the liver. [, ] Both Sorafenib and this compound exhibit inhibitory activity against various tyrosine kinases, including VEGFR, PDGFR, c-Kit, and FLT3-ITD, ultimately interfering with tumor growth and proliferation. [, , , , ]

Q2: How potent is this compound compared to Sorafenib in inhibiting FLT3-ITD?

A2: this compound demonstrates potent inhibition of FLT3-ITD with a binding constant (Kd) of 70 nmol/L. While this showcases its strong interaction with FLT3-ITD, its potency is slightly lower than Sorafenib, which exhibits a Kd of 94 nmol/L. [, ]

Q3: Does this compound affect downstream signaling pathways in leukemia cells?

A3: Yes, Sorafenib treatment, which leads to the formation of this compound, has been shown to inhibit the phosphorylation of AKT, S6 ribosomal protein, and 4E-BP1 in leukemia cells. [] This suggests its role in disrupting key signaling cascades involved in cell growth and survival.

Q4: How does this compound interact with CYP3A4?

A4: Research suggests this compound acts as a linear-mixed inhibitor of human hepatic CYP3A4. [] Molecular docking studies indicate that this compound interacts with key amino acid residues within the enzyme's substrate recognition sequences, potentially explaining its inhibitory effects on CYP3A4 activity. []

Q5: How does the pharmacokinetics of this compound differ in children compared to adults?

A5: In children, several factors influence the metabolism of Sorafenib to this compound, including age and sex. Boys tend to exhibit higher this compound ratios than girls, particularly those under ten years old. [] This highlights the importance of considering ontogeny when administering Sorafenib to pediatric patients.

Q6: Can concurrent medications impact this compound pharmacokinetics?

A6: Yes, concurrent use of medications can influence this compound pharmacokinetics. Co-administration of Sorafenib with azole antifungal agents, potent inhibitors of CYP3A4, has been shown to reduce this compound formation. [, ] Similarly, co-administering Sorafenib with clofarabine and cytarabine may also influence this compound clearance. []

Q7: Is there a correlation between this compound exposure and skin toxicity?

A7: Yes, a potential link exists between this compound exposure and the development of hand-foot skin reaction (HFSR), a common side effect of Sorafenib treatment. Studies show a shorter time to developing grade 2-3 HFSR is associated with higher steady-state concentrations of both Sorafenib and this compound. []

Q8: Does this compound exhibit antitumor activity in vitro?

A8: Yes, this compound demonstrates in vitro activity against several AML cell lines, including those with FLT3-ITD and wild-type FLT3. [, ] This suggests its potential as a therapeutic agent in treating AML.

Q9: What is the role of this compound in achieving remission in leukemia patients?

A9: While Sorafenib is the primary drug administered, its conversion to this compound contributes to the overall therapeutic effect. Studies indicate that patients with relapsed/refractory pediatric AML treated with Sorafenib (leading to this compound formation) in combination with clofarabine and cytarabine achieved complete remission or complete remission with incomplete blood count recovery. []

Q10: What analytical methods are commonly used to measure Sorafenib and this compound concentrations?

A10: Several analytical methods are employed to quantify Sorafenib and this compound levels, including:* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to determine the concentrations of Sorafenib, this compound, and other metabolites in biological samples, aiding in pharmacokinetic studies and therapeutic drug monitoring. [, ] * High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers accurate and reproducible quantification of Sorafenib and this compound within a specific linear range, proving valuable for monitoring patients undergoing Sorafenib treatment. [] * Competitive enzyme-linked immunosorbent assay (ELISA): This technique, utilizing a specific antibody against Sorafenib, allows for the sensitive measurement of Sorafenib levels in serum, proving useful for therapeutic drug monitoring and pharmacokinetic studies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.